
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is a compound with a molecular formula of C8H14NO9P. It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid moiety replacing the carboxylic group. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid typically involves the diastereoselective addition of carbon and phosphorus nucleophiles to enantiopure sulfinimines. This is followed by acid hydrolysis of the adducts formed . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce aminophosphonic acid derivatives .
Aplicaciones Científicas De Investigación
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Acts as an inhibitor of proteolytic enzymes, making it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound mimics the unstable tetrahedral intermediates formed in enzyme-mediated peptide bond cleavage, thereby inhibiting the activity of proteolytic enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and undergoing catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features but lacking the bis(carboxymethyl)amino group.
4-phosphonobutanoic acid: A simpler phosphonic acid derivative without the amino and bis(carboxymethyl) groups
Uniqueness
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is unique due to its bis(carboxymethyl)amino group, which enhances its ability to interact with biological targets and increases its solubility in aqueous environments. This makes it more versatile in various applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C8H14NO9P |
|---|---|
Peso molecular |
299.17 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C8H14NO9P/c10-6(11)3-9(4-7(12)13)5(8(14)15)1-2-19(16,17)18/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H2,16,17,18) |
Clave InChI |
BVIQLXOTVLSZPP-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
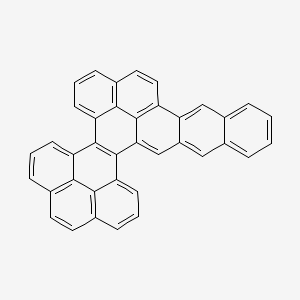
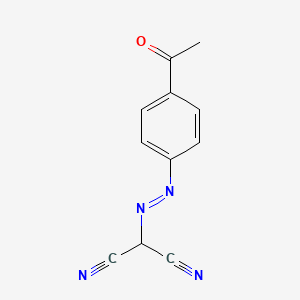
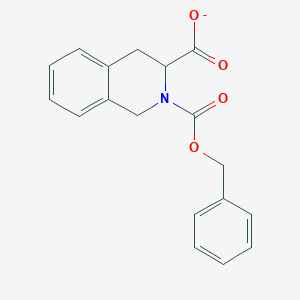
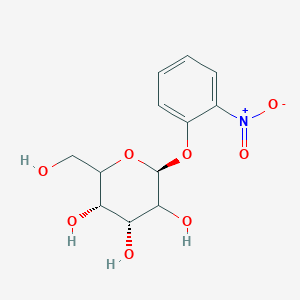
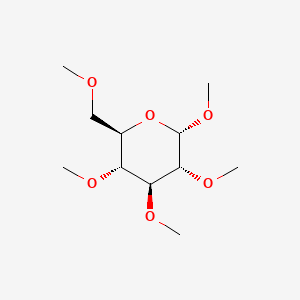
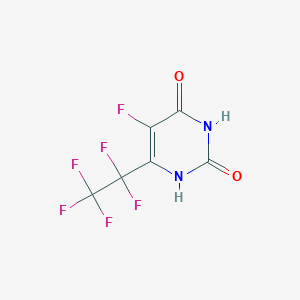
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)
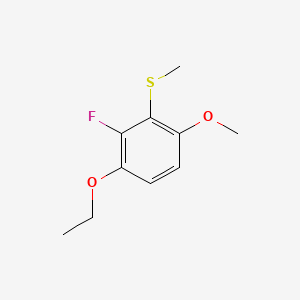

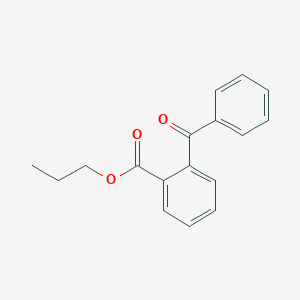
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
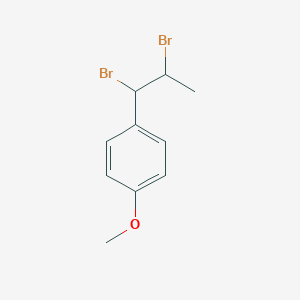
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
